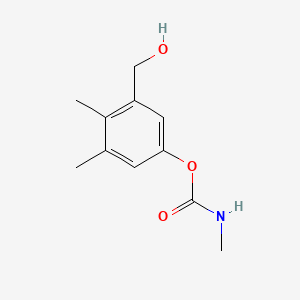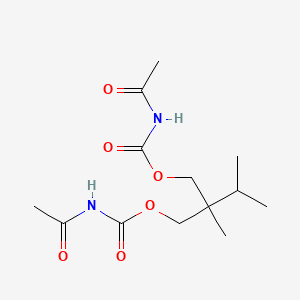
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of two acetylcarbamate groups attached to a 2-isopropyl-2-methyl-1,3-propanediol backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-isopropyl-2-methyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The acetylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 2-Isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamate derivatives.
科学研究应用
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) involves its interaction with specific molecular targets. The acetylcarbamate groups can interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, releasing active metabolites that exert their effects through different pathways.
相似化合物的比较
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative, anticonvulsant, and muscle relaxant effects.
Carisoprodol: A muscle relaxant that is metabolized to meprobamate, which has sedative properties.
Meprobamate: A tranquilizer used to treat anxiety disorders.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is unique due to its dual acetylcarbamate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
25648-84-4 |
|---|---|
分子式 |
C13H22N2O6 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
[2-(acetylcarbamoyloxymethyl)-2,3-dimethylbutyl] N-acetylcarbamate |
InChI |
InChI=1S/C13H22N2O6/c1-8(2)13(5,6-20-11(18)14-9(3)16)7-21-12(19)15-10(4)17/h8H,6-7H2,1-5H3,(H,14,16,18)(H,15,17,19) |
InChI 键 |
ZZHZBOWDNSQHCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(COC(=O)NC(=O)C)COC(=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
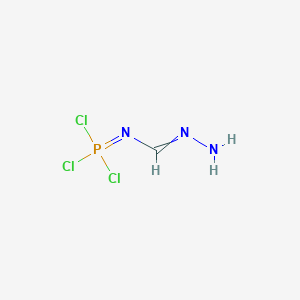
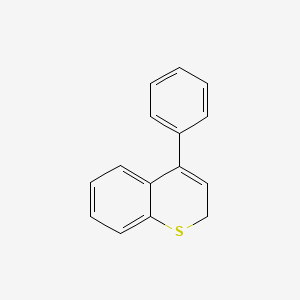
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
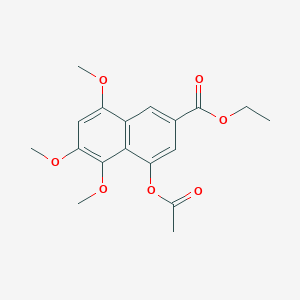
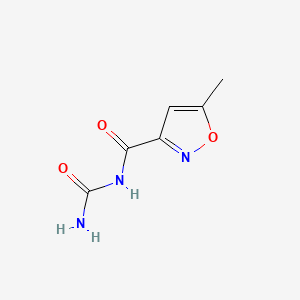
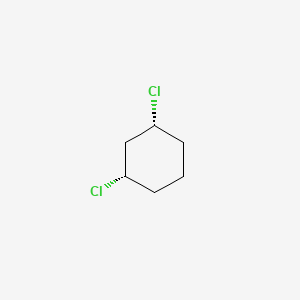
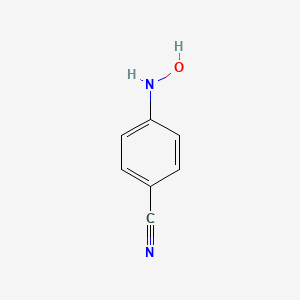
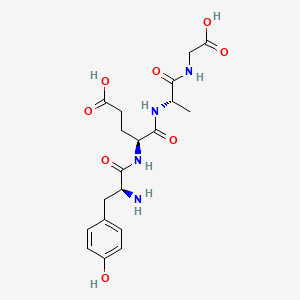
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
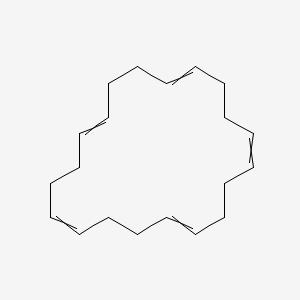
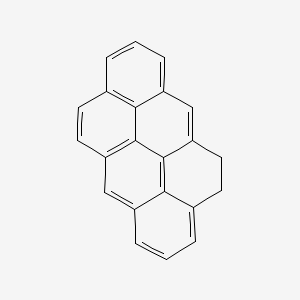
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
